
3-Hydroxymethyl Maraviroc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxymethyl Maraviroc is a metabolite of Maraviroc, which is a chemokine receptor antagonist used in the treatment of CCR5-tropic HIV-1 infection. Maraviroc works by blocking the CCR5 receptor on the surface of certain human cells, preventing the HIV virus from entering these cells. The hydroxymethyl derivative is formed during the metabolic process and retains some of the biological activity of the parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxymethyl Maraviroc typically involves the hydroxylation of Maraviroc. This can be achieved through various chemical reactions, including oxidation reactions using reagents such as osmium tetroxide or potassium permanganate. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxymethyl Maraviroc can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Hydroxymethyl Maraviroc has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Maraviroc.
Biology: Investigated for its potential effects on cellular processes and interactions with other biomolecules.
Medicine: Studied for its role in the pharmacokinetics and pharmacodynamics of Maraviroc, particularly in understanding its metabolic pathways and potential side effects.
Industry: Utilized in the development of new antiretroviral drugs and in the quality control of pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 3-Hydroxymethyl Maraviroc is similar to that of Maraviroc. It acts as an entry inhibitor by blocking the CCR5 receptor on the surface of human cells. This prevents the HIV virus from binding to the receptor and entering the cells, thereby inhibiting viral replication. The compound interacts with the CCR5 receptor through a selective, slowly reversible antagonism, disrupting the interaction between the receptor and the HIV-1 gp120 protein.
Comparación Con Compuestos Similares
Maraviroc: The parent compound, used as an antiretroviral medication.
Leronlimab: Another CCR5 antagonist used in the treatment of HIV.
Fostemsavir: A CD4 attachment inhibitor used in the treatment of multidrug-resistant HIV.
Uniqueness: 3-Hydroxymethyl Maraviroc is unique due to its specific hydroxymethyl modification, which may influence its pharmacokinetic and pharmacodynamic properties. This modification can affect the compound’s metabolism, bioavailability, and interaction with the CCR5 receptor, potentially leading to differences in efficacy and safety compared to other similar compounds.
Propiedades
IUPAC Name |
4,4-difluoro-N-[(1S)-3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41F2N5O2/c1-19(2)27-34-33-26(18-37)36(27)24-16-22-8-9-23(17-24)35(22)15-12-25(20-6-4-3-5-7-20)32-28(38)21-10-13-29(30,31)14-11-21/h3-7,19,21-25,37H,8-18H2,1-2H3,(H,32,38)/t22?,23?,24?,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAXWUVUSZZECX-DGGBHQDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41F2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675941 |
Source


|
| Record name | 4,4-Difluoro-N-[(1S)-3-[3-[3-(hydroxymethyl)-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217535-55-1 |
Source


|
| Record name | 4,4-Difluoro-N-[(1S)-3-[3-[3-(hydroxymethyl)-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

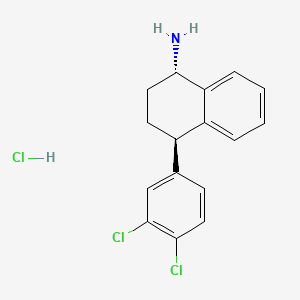
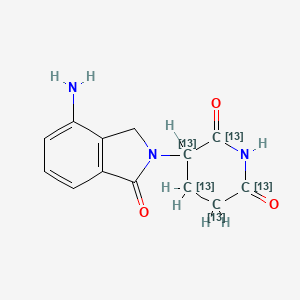
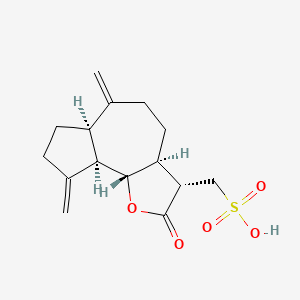
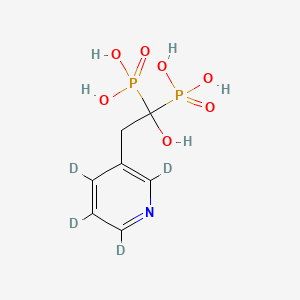
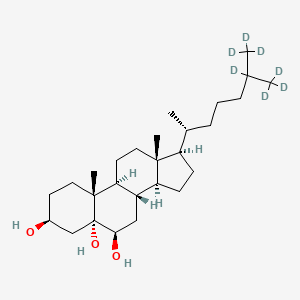

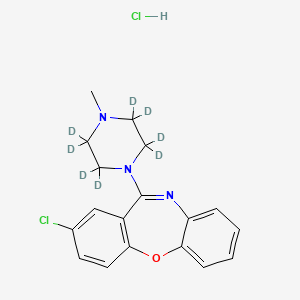
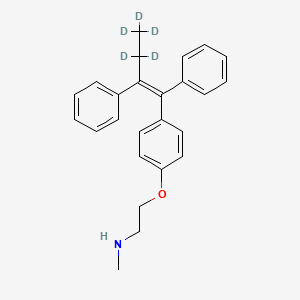

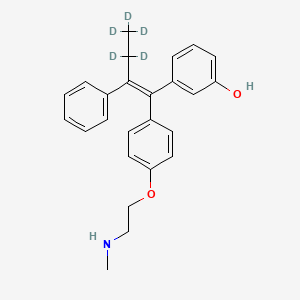
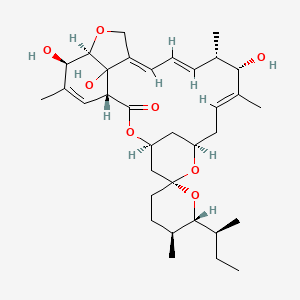
![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
